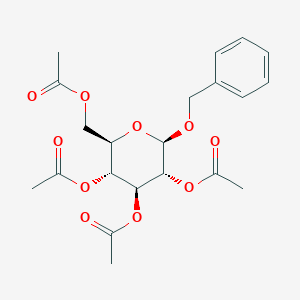

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside

Vue d'ensemble

Description

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is a chemical compound used primarily in the field of carbohydrate chemistry. It is a derivative of glucose, where the hydroxyl groups are acetylated, and the anomeric hydroxyl group is substituted with a benzyl group. This compound is often used as an intermediate in the synthesis of more complex carbohydrate molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside typically involves the acetylation of glucose derivatives. One common method is the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the tetra-acetylated product. The benzyl group is then introduced via a benzylation reaction, often using benzyl chloride and a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Benzyl chloride and a base such as sodium hydroxide for benzylation.

Major Products

Hydrolysis: Yields the corresponding hydroxylated glucose derivative.

Oxidation: Yields the corresponding carboxylic acid derivative.

Substitution: Yields various substituted glucose derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

BTA-Glc serves as a versatile intermediate in the synthesis of complex carbohydrates and glycosides. Its structure allows for selective modifications that can lead to various derivatives useful in research and industrial applications.

- Glycosylation Reactions : BTA-Glc is frequently utilized as a glycosyl donor in glycosylation reactions due to its ability to participate in regio- and stereoselective reactions . The presence of protecting groups enhances selectivity and reactivity during these transformations.

Pharmaceutical Development

In pharmaceutical chemistry, BTA-Glc is explored for its potential therapeutic applications. Its derivatives have been studied for:

- Antiviral Activity : Some derivatives exhibit promising antiviral properties by mimicking natural substrates in viral replication processes.

- Drug Delivery Systems : BTA-Glc can be conjugated to drugs to enhance solubility and bioavailability.

Biochemical Research

BTA-Glc is used extensively in biochemical studies related to enzyme activity and carbohydrate recognition:

- Enzyme Substrates : It acts as a substrate for various glycosidases, helping researchers understand enzyme specificity and mechanism.

- Carbohydrate-Mediated Interactions : The compound aids in studying interactions between carbohydrates and proteins, which are crucial for cell signaling processes.

Data Table: Summary of Applications

Case Study 1: Glycosylation Efficiency

A study demonstrated that BTA-Glc could effectively participate in glycosylation reactions under mild conditions, yielding high selectivity for desired products. The efficiency was attributed to the protective acetyl groups that stabilize the reactive site while allowing for regioselectivity .

Case Study 2: Antiviral Properties

Research on modified derivatives of BTA-Glc showed significant antiviral activity against specific viruses by interfering with their replication mechanisms. These findings suggest potential pathways for developing new antiviral therapies based on carbohydrate structures .

Mécanisme D'action

The mechanism of action of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for glycosylation reactions, where it is incorporated into glycoproteins or glycolipids. The acetyl groups protect the hydroxyl groups during these reactions, preventing unwanted side reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but with benzyl groups instead of acetyl groups.

2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Similar acetylation pattern but derived from galactose instead of glucose.

Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Similar benzylation pattern but with a methyl group at the anomeric position .

Uniqueness

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is unique due to its specific combination of acetyl and benzyl groups, which provide both protection and reactivity. This makes it a versatile intermediate for various synthetic applications, particularly in the field of carbohydrate chemistry .

Activité Biologique

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside (BTG) is a glycoside derivative of glucose, characterized by the presence of four acetyl groups and a benzyl group. This compound has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of BTG, examining its chemical characteristics, biological effects, and relevant case studies.

- Molecular Formula : C21H26O10

- Molecular Weight : 426.43 g/mol

- CAS Number : 10343-13-2

- Synonyms : Benzyl glucopyranoside tetraacetate, Phenylmethyl beta-D-glucopyranoside tetraacetate

The compound's structure consists of a beta-D-glucopyranoside core with acetyl groups that enhance its solubility and stability in biological systems. The presence of the benzyl group contributes to its lipophilicity, influencing its interaction with biological membranes.

Antimicrobial Activity

BTG has demonstrated antimicrobial properties against various pathogens. In a study assessing the antimicrobial efficacy of several glycosides, BTG exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that BTG was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of BTG has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. Results indicated that BTG possesses considerable antioxidant activity, which may be attributed to the presence of acetyl groups that can donate electrons and neutralize free radicals. This property suggests that BTG could play a role in protecting cells from oxidative stress-related damage .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of BTG. In vitro studies have shown that BTG can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This inhibition suggests that BTG may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of BTG alongside other glycosides. The results indicated that BTG had an MIC of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent in food preservation and therapeutic applications . -

Oxidative Stress Protection :

In a research article focusing on oxidative stress in neuronal cells, BTG was shown to reduce reactive oxygen species (ROS) levels significantly. The study concluded that BTG could protect neuronal cells from oxidative damage, suggesting its potential application in neurodegenerative disease models . -

Inflammation Modulation :

Another study investigated the effects of BTG on inflammatory markers in human cell lines. The findings revealed that treatment with BTG resulted in a dose-dependent decrease in interleukin-6 (IL-6) levels, indicating its role in modulating inflammatory pathways .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMACMMTPGFUCZ-YMQHIKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369550 | |

| Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10343-13-2 | |

| Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.